N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide
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Overview
Description
N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C13H18N2O It is known for its unique structure, which includes an amino group, a methyl group, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide involves the coupling reaction between benzylamine and 3-amino-4-methylbenzoic acid. The reaction typically occurs in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis methods are often employed. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The use of solvents like acetonitrile (MeCN) is common in these processes due to their ability to dissolve both reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) can be used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(3-Amino-4-methylphenyl)cyclohexanecarboxamide
- N-(3-Amino-4-methylphenyl)cycloheptanecarboxamide
Uniqueness
N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide is unique due to its specific cyclopentanecarboxamide moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from similar compounds and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-6-7-11(8-12(9)14)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPHTEQXHFKRIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589818 |
Source
|
Record name | N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946690-42-2 |
Source
|
Record name | N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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